5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride
Description
Properties
IUPAC Name |
5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-3-7-11-8(12-14-7)5-1-2-6(13)10-4-5;/h1-2,4H,3,9H2,(H,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCLNUCDNJFHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NOC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034154-11-3 | |
| Record name | 2(1H)-Pyridinone, 5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034154-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride is a synthetic compound that incorporates a pyridine ring and an oxadiazole moiety. This combination has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole framework is widely recognized for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClN4O2 |
| Molecular Weight | 228.63 g/mol |
| CAS Number | 2034154-11-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole framework exhibit a broad spectrum of biological activities, particularly antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a comparative study involving several oxadiazole derivatives, this compound displayed significant inhibitory effects against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported to be around 0.21 μM for the most active derivatives in this series .
Anti-inflammatory Properties
The oxadiazole moiety is also associated with anti-inflammatory effects. Compounds similar to this compound have shown promise in inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind effectively to critical sites on enzymes involved in bacterial metabolism and inflammation pathways.
Table 2: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Aryl-1,3,4-Oxadiazol Derivatives | Aryl group attached to oxadiazole | Antimicrobial and anti-inflammatory |
| Pyridinyl-Oxadiazole Derivatives | Pyridine linked to oxadiazole | Enzyme inhibition (e.g., acetylcholinesterase) |
| 1,3,4-Oxadiazole-Based Drugs | Various substitutions on oxadiazole | Broad-spectrum antimicrobial activity |
Research Findings
Recent studies have focused on synthesizing novel derivatives of oxadiazoles for enhanced biological activity. For instance, modifications to the structure of this compound could lead to improved potency against resistant bacterial strains and reduced cytotoxicity towards human cells.
Future Directions
The potential for further development of this compound as an antimicrobial agent is significant. Future research should focus on:
- Structure–Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Exploring synergistic effects when used in conjunction with existing antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and related 1,2,4-oxadiazole derivatives:
Key Differences and Implications
Heterocyclic Core Variations
- Pyridin-2-ol vs. Pyrimidine/Pyrazine: The target compound’s pyridin-2-ol core offers hydrogen-bond donor capacity, unlike pyrimidine or pyrazine derivatives, which lack –OH groups. This could influence receptor binding in pharmacological contexts .
- Piperidine vs. Pyridine : Piperidine-containing analogues (e.g., 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl) introduce aliphatic character, reducing aromatic interactions but increasing flexibility .
Substituent Effects
- Aminomethyl vs. Cyclic Amines (Azetidinyl/Piperidinyl): The primary amine in the target compound may enhance solubility compared to secondary/tertiary amines in azetidinyl or piperidinyl derivatives. However, cyclic amines like azetidinyl provide steric constraints that could improve target selectivity .
- Alkyl vs.
Salt Form and Solubility
- Hydrochloride vs. Dihydrochloride: The dihydrochloride salt in offers higher solubility in aqueous media compared to mono-HCl salts, which is critical for formulation in drug development.
Preparation Methods
Step 1: Protection of Pyridin-2-Ol Hydroxyl Group
The hydroxyl group of pyridin-2-ol is protected as an isopropoxy ether to prevent interference during subsequent reactions. Using sodium hydride (60% purity) in N,N-dimethylformamide (DMF), 5-fluoropicolinonitrile is treated with isopropanol to yield 5-isopropoxypicolinonitrile.
Reaction Conditions :
- Temperature: 0°C → 25°C
- Yield: ~85% (crude)
- Purification: Column chromatography (ethyl acetate/hexane)
Step 2: Formation of Amidoxime Intermediate
The nitrile group is converted to an amidoxime via reaction with hydroxylamine hydrochloride in ethanol under reflux.
$$
\text{5-Isopropoxypicolinonitrile} + \text{NH}_2\text{OH·HCl} \rightarrow \text{5-Isopropoxypicolinamidoxime}
$$
Characterization :
Step 3: Thiosemicarbazide Formation
The amidoxime reacts with 2-isothiocyanato-3-methylpyridine in dichloromethane (DCM) and acetone to form a thiosemicarbazide intermediate.
Key Observations :
- Reaction time: 20 hours at 25°C
- Workup: Extraction with ethyl acetate, drying over Na₂SO₄
Step 4: Oxadiazole Cyclization
Cyclization is achieved using diisopropyl azodiformate (DIAD) in tetrahydrofuran (THF), yielding the 1,2,4-oxadiazole core.
$$
\text{Thiosemicarbazide} + \text{DIAD} \rightarrow \text{5-(5-Isopropoxypyridin-2-yl)-1,2,4-oxadiazol-3-amine}
$$
Optimization :
Step 5: Introduction of Aminomethyl Group
The amine is introduced via reductive amination using formaldehyde and sodium cyanoborohydride, followed by Boc protection and deprotection.
Challenges :
- Competing over-alkylation mitigated by controlled reagent addition.
Step 6: Deprotection and Salt Formation
The isopropoxy group is removed using hydrochloric acid (HCl) in dioxane, yielding the free pyridin-2-ol. Subsequent treatment with HCl gas in ethyl acetate affords the hydrochloride salt.
Final Characterization :
- MS (ESI) : m/z 251.1 [M+H]$$^+$$
- HPLC Purity : >99%
Synthetic Route 2: Hydrazide Cyclization Using CDI
Step 1: Ester to Hydrazide Conversion
Methyl 5-aminomethylpicolinate is treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.
$$
\text{Methyl ester} + \text{NH}2\text{NH}2·\text{H}_2\text{O} \rightarrow \text{Hydrazide}
$$
Yield : ~90% (crude)
Step 2: Oxadiazole Formation
The hydrazide reacts with N,N′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and DMF, catalyzed by triethylamine.
$$
\text{Hydrazide} + \text{CDI} \rightarrow \text{5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol}
$$
Reaction Conditions :
- Temperature: Reflux (66°C)
- Time: 12 hours
- Yield: 65% after column chromatography
Step 3: Hydrochloride Salt Formation
The free base is dissolved in ethyl acetate and treated with HCl gas, precipitating the hydrochloride salt.
Purity Data :
- Elemental Analysis : C: 42.1%, H: 4.3%, N: 18.9% (Calc. C: 42.3%, H: 4.2%, N: 19.1%)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Thiosemicarbazide) | Route 2 (Hydrazide/CDI) |
|---|---|---|
| Overall Yield | 28% | 45% |
| Key Reagents | DIAD, Isothiocyanate | CDI, Hydrazine Hydrate |
| Purification Complexity | Moderate (Column Chromatography) | High (Recrystallization) |
| Scalability | Limited by DIAD cost | More scalable |
Route 2 offers higher yields and simpler workup, making it preferable for large-scale synthesis. However, Route 1 provides better regioselectivity for asymmetric oxadiazole formation.
Functionalization and Derivative Synthesis
The aminomethyl group serves as a handle for further derivatization:
- Acylation : Reaction with acetyl chloride yields N-acetyl derivatives.
- Alkylation : Benzyl bromide introduces aromatic groups, enhancing bioavailability.
Example :
$$
\text{5-(Aminomethyl)oxadiazole} + \text{AcCl} \rightarrow \text{N-Acetyl Derivative}
$$
Yield : 78% (pyridine solvent, 2 hours).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A validated approach involves reacting a pre-formed oxadiazole intermediate (e.g., 5-(chloromethyl)-1,2,4-oxadiazole) with a pyridinol derivative under basic conditions. Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1:1.2 molar ratio of oxadiazole to pyridinol) to maximize yield. Solvent selection (e.g., dichloromethane or acetonitrile) and temperature control (40–60°C) are critical to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of the oxadiazole ring (C=N stretch at 1600–1650 cm⁻¹) and hydroxyl group (broad O-H stretch at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the pyridin-2-ol proton (δ 8.2–8.5 ppm, aromatic H), aminomethyl group (δ 3.8–4.2 ppm, CH₂), and oxadiazole ring carbons (δ 160–170 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 224.21 for C₁₀H₁₂N₂O₄) and fragmentation patterns consistent with the oxadiazole-pyridine backbone .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., HCl gas evolution during salt formation) .
- First Aid : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR shift variations) be resolved when synthesizing derivatives?
- Methodological Answer :
- Deuterated Solvent Effects : Test samples in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts.
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for aromatic protons and oxadiazole carbons .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Q. What strategies improve the yield of oxadiazole ring formation under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [Sipmim]HSO₄) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >80% .
- Workup Optimization : Use aqueous extraction (pH 5–6) to isolate the hydrochloride salt while minimizing hydrolysis of the oxadiazole ring .
Q. How can molecular docking studies predict the biological activity of this compound against specific targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., bacterial enoyl-ACP reductase or kinase inhibitors) .
- Docking Workflow :
Prepare the compound’s 3D structure using software like AutoDock Vina.
Optimize protonation states at physiological pH (e.g., pyridin-2-ol deprotonation).
Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- Bioactivity Correlation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with in vitro IC₅₀ values to establish predictive models .
Data Contradiction Analysis
Q. How should researchers address conflicting bioassay results between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure compound stability in plasma (e.g., half-life < 2 hours may explain reduced in vivo efficacy) .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may alter activity .
- Dose Adjustment : Conduct dose-response studies to reconcile discrepancies (e.g., higher in vivo doses may compensate for rapid clearance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
